molecular formula C17H15NO3 B10845157 6,7-Dimethoxy-4-phenoxy-quinoline

6,7-Dimethoxy-4-phenoxy-quinoline

Cat. No.: B10845157
M. Wt: 281.30 g/mol
InChI Key: ZQNTXGWAYYJCOZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-phenoxy-quinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of methoxy and phenoxy groups in the 6,7 and 4 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 6,7-dimethoxyquinoline and phenol.

    Reaction with Phenol: The 6,7-dimethoxyquinoline is reacted with phenol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired 4-phenoxy derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-phenoxy-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-4-phenoxy-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-phenoxy-quinoline involves the inhibition of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and metastasis. By inhibiting c-Met kinase, the compound can interfere with the signaling pathways that promote cancer cell proliferation and survival .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

6,7-dimethoxy-4-phenoxyquinoline

InChI

InChI=1S/C17H15NO3/c1-19-16-10-13-14(11-17(16)20-2)18-9-8-15(13)21-12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

ZQNTXGWAYYJCOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC=C3

Origin of Product

United States

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